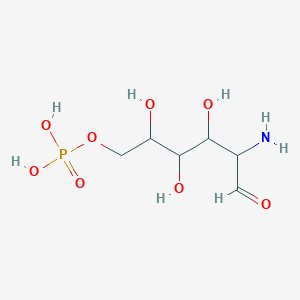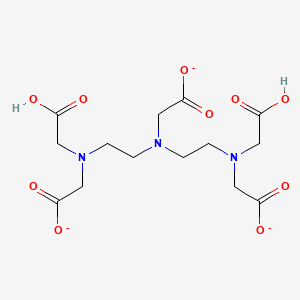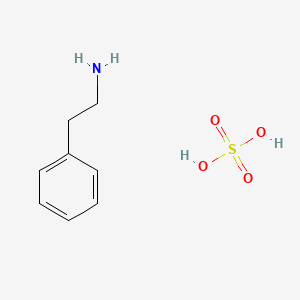
4-Hydroxy-4'-iodobiphenyl
説明
4-Hydroxy-4’-iodobiphenyl is an organic compound with the molecular formula C12H9IO . It is a white crystalline solid with a relatively low melting and boiling point . It is soluble in organic solvents such as ethanol, acetone, and dichloromethane, but insoluble in water .
Synthesis Analysis
A common method of synthesizing 4-Hydroxy-4’-iodobiphenyl involves reacting 2-iodophenylacetone with phenol under alkaline conditions . The specific synthesis pathway can be adjusted based on actual needs .Molecular Structure Analysis
The molecular weight of 4-Hydroxy-4’-iodobiphenyl is 296.10 g/mol . The InChI key is WJXIAMCDWSUSEI-UHFFFAOYSA-N . The canonical SMILES is C1=CC(=CC=C1C2=CC=C(C=C2)I)O .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 4-Hydroxy-4’-iodobiphenyl .Physical And Chemical Properties Analysis
4-Hydroxy-4’-iodobiphenyl has a density of 1.689±0.06 g/cm3 (Predicted), a melting point of 117-119°C, and a boiling point of 367.1±25.0 °C (Predicted) . The flash point is 175.8°C . The vapor pressure is 6.64E-06mmHg at 25°C . The refractive index is 1.672 . The acidity coefficient is 9.65±0.26 (Predicted) .科学的研究の応用
Antifouling Agent
4-Hydroxy-4’-iodobiphenyl has been identified as a useful antifouling agent . Antifouling agents are substances that prevent the accumulation of microorganisms, plants, algae, and animals on wetted surfaces. This application is particularly relevant in marine industries, where biofouling can significantly impact the performance and durability of various structures, such as ship hulls and underwater pipelines.
作用機序
Target of Action
It is commonly used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
As an organic compound, it likely interacts with its targets through chemical reactions, forming different organic compounds such as stereoisomers, fluorescent dyes, and organic photovoltaic materials .
Biochemical Pathways
Given its role as an intermediate in organic synthesis , it can be inferred that it may be involved in various biochemical pathways depending on the specific reactions it participates in.
Pharmacokinetics
It is known that it is soluble in organic solvents such as ethanol, acetone, and dichloromethane, but insoluble in water . This suggests that its bioavailability may be influenced by these properties.
Result of Action
As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it is involved in and the resulting compounds.
Action Environment
The action of 4-Hydroxy-4’-iodobiphenyl can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the solvent environment could impact its action, efficacy, and stability . Furthermore, its storage conditions (2-8°C) indicate that temperature could also influence its stability .
特性
IUPAC Name |
4-(4-iodophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXIAMCDWSUSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366398 | |
| Record name | 4-Hydroxy-4'-iodobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4'-iodobiphenyl | |
CAS RN |
29558-78-9 | |
| Record name | 4-Hydroxy-4′-iodobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29558-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-4'-iodobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the metabolic pathways of 4-hydroxy-4'-iodobiphenyl in a biological system?
A1: Research using [125I]-4-iodobiphenyl as a model compound in rats has shed light on the metabolic fate of 4-hydroxy-4'-iodobiphenyl []. The study demonstrates that this compound undergoes both phase I and phase II metabolism. Key findings include:
Q2: How can 4-hydroxy-4'-iodobiphenyl be used in the development of molecular systems for studying electron spin interactions?
A2: 4-Hydroxy-4'-iodobiphenyl serves as a crucial building block in the synthesis of complex polyradical systems with controlled inter-spin distances []. Its utility stems from the ability to undergo further reactions at both the hydroxyl and iodo groups, allowing for its incorporation into larger molecular architectures. The hydroxyl group can be readily esterified with carboxylic acid-functionalized stable radicals, such as nitroxides. By employing carefully designed synthetic strategies, researchers have successfully synthesized biradicals, triradicals, and even a tetraradical using 4-hydroxy-4'-iodobiphenyl as a key component. These model systems hold promise for investigating multi-spin effects in pulsed EPR distance measurements, providing valuable insights into electron spin interactions over nanometer distances.
Q3: Can 4-hydroxy-4'-iodobiphenyl be used to enhance the sensitivity of chemiluminescence-based assays?
A3: Yes, 4-hydroxy-4'-iodobiphenyl (HIOP) has demonstrated significant potential as an enhancer for the luminol-H2O2-horseradish peroxidase (HRP) chemiluminescence system []. The study revealed that HIOP, when dissolved in dimethylformamide (DMF) at an optimal concentration of 3.2%, significantly increased the relative luminescent intensity (RLU) of the system. Interestingly, the efficacy of HIOP as an enhancer was found to be dependent on the concentration of HRP used in the assay. Specifically, HIOP showcased superior performance within a specific HRP concentration range (25-80 ng/mL) compared to other tested enhancers. This finding highlights the potential of HIOP for improving the sensitivity and performance of chemiluminescence-based analytical methods, particularly those employing HRP within this concentration range.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-2-oxoethyl)thio]-3-morpholin-4-ylquinoxaline](/img/structure/B1225988.png)
![1-[[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]-oxomethyl]-N-(2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B1225989.png)
![[4-(2-Pyrimidinyl)-1-piperazinyl]-[1-[4-(2-pyrimidinyl)-1-piperazinyl]-4-isoquinolinyl]methanone](/img/structure/B1225990.png)

![1-(3-Methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1225996.png)
![2-fluoro-N-[(2-methyl-3-indolylidene)amino]aniline](/img/structure/B1225997.png)


![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1226004.png)
![17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol](/img/structure/B1226007.png)


